5-Cyclopropylisoquinolin-1-ol
Description
Properties
IUPAC Name |
5-cyclopropyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-11-3-1-2-9(8-4-5-8)10(11)6-7-13-12/h1-3,6-8H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXCEACOLJJNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC3=C2C=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Cyclopropylisoquinolin-1-ol typically involves:
- Formation of isoquinoline core structures via transition metal-catalyzed cyclization reactions.
- Introduction of the cyclopropyl substituent through coupling or cyclopropanation reactions.
- Functionalization at the 1-position to introduce the hydroxyl group.
Typical reaction conditions include heating in organic solvents (e.g., dichloromethane, acetonitrile) or aqueous media at controlled temperatures ranging from 80 to 120 °C. Catalysts such as palladium and copper complexes are frequently employed to facilitate coupling and cyclization steps.
Pd/Cu-Catalyzed Coupling and Cyclization Approach
A widely reported method involves the PdCl2(PPh3)2 and CuI catalyzed coupling of 2-bromobenzaldehyde derivatives with alkynes to form 2-alkynylbenzaldehydes, which are then converted into isoquinoline derivatives:
Step 1: Coupling of 2-bromobenzaldehyde with a cyclopropyl-substituted alkyne under Pd(II)/Cu(I) catalysis in triethylamine solvent at 70 °C for 6–18 hours yields 2-alkynylbenzaldehyde intermediates with high yields (~90%).
Step 2: Conversion of these intermediates to 2-alkynylbenzaldoximes by reaction with hydroxylamine hydrochloride and sodium acetate in acetonitrile at room temperature for 12 hours.
Step 3: Subsequent cyclization under Rh(III) catalysis or thermal conditions leads to the formation of isoquinoline derivatives with substitution at the 5-position by the cyclopropyl group and hydroxylation at the 1-position.
This method is advantageous due to its relatively mild conditions, high yields, and good regioselectivity.
Rhodium(III)-Catalyzed Isoquinoline Synthesis
Rhodium(III)-catalyzed C-H activation and annulation reactions have been employed to synthesize functionalized isoquinolines, including 5-substituted isoquinolin-1-ols:
Aryl ketone O-acyl oxime derivatives react with internal alkynes in the presence of Rh(III) catalysts under controlled conditions to form isoquinoline cores.
This approach allows for the introduction of various substituents, including cyclopropyl groups, at the 5-position.
The hydroxyl group at the 1-position can be generated by subsequent oxidation or hydrolysis steps.
The Rh(III)-catalyzed method is noted for its versatility and ability to tolerate diverse functional groups.
Reaction Conditions and Purification
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd/Cu-catalyzed coupling | PdCl2(PPh3)2 (2 mol%), CuI (2 mol%) | Triethylamine | 70 | 6–18 | ~90 | Under N2 or Ar atmosphere |
| Oxime formation | Hydroxylamine hydrochloride, NaOAc | Acetonitrile | Room temperature | 12 | High | Stirred, monitored by TLC |
| Rh(III)-catalyzed cyclization | Rh(III) catalyst | Organic solvent | 80–120 | Several | Moderate to high | C-H activation and annulation |
| Purification | Silica gel chromatography | Various | Ambient | — | — | Column chromatography used |
Characterization and Analytical Data
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of the isoquinoline core, cyclopropyl group, and hydroxyl functionality.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Melting Point Determination: Provides physical property data (e.g., 200-203 °C reported for related derivatives).
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity (e.g., Rf ~0.73 in ethyl acetate/n-hexane systems).
Summary of Key Research Findings
- Pd/Cu catalysis is effective for coupling cyclopropyl alkynes with 2-bromobenzaldehydes to form key intermediates.
- Conversion to oximes and subsequent cyclization under Rh(III) catalysis or thermal conditions enables construction of the isoquinoline framework with hydroxyl substitution.
- Reaction yields are generally high, with good regioselectivity and functional group tolerance.
- Purification by silica gel chromatography is standard to isolate pure this compound.
- Analytical techniques confirm structural integrity and purity essential for further biological or synthetic applications.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylisoquinolin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
5-Cyclopropylisoquinolin-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Cyclopropylisoquinolin-1-ol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is similar to that of other isoquinoline derivatives, which exhibit antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a simpler structure.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.
Quinoline: A structurally similar compound with a nitrogen atom in a different position.
Uniqueness
5-Cyclopropylisoquinolin-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.
Biological Activity
5-Cyclopropylisoquinolin-1-ol is a heterocyclic compound belonging to the isoquinoline family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to the isoquinoline structure, which influences its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 199.23 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 199.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | QMXCEACOLJJNPL-UHFFFAOYSA-N |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Its mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase, enzymes critical for DNA replication and repair. This inhibition leads to bacterial cell death, making it a candidate for antibiotic development.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been observed to inhibit neuroinflammation and oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA processes, disrupting cell division.
- Apoptosis Induction : It activates apoptotic pathways through caspase activation.
- Antioxidant Activity : The compound scavenges reactive oxygen species (ROS), reducing oxidative stress in cells.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several isoquinoline derivatives, including this compound. The compound showed a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
- Cancer Cell Line Study : Research published in Cancer Letters demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours.
- Neuroprotection Research : A study in Neuroscience Letters highlighted the neuroprotective effects of this compound against glutamate-induced toxicity in SH-SY5Y neuronal cells, showing significant reductions in cell death rates compared to control groups.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| Isoquinoline | Moderate | Low | No |
| Tetrahydroisoquinoline | Low | Moderate | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
